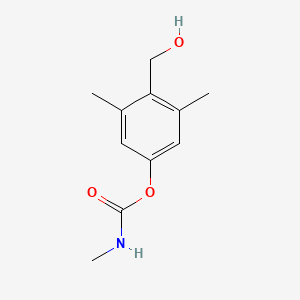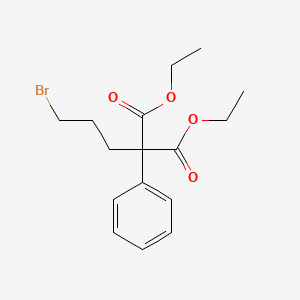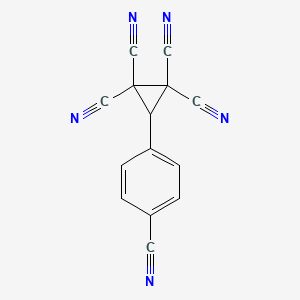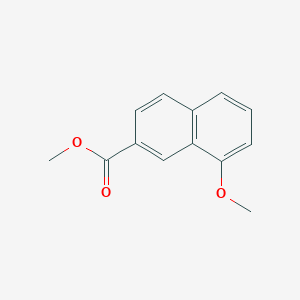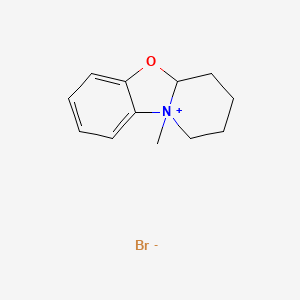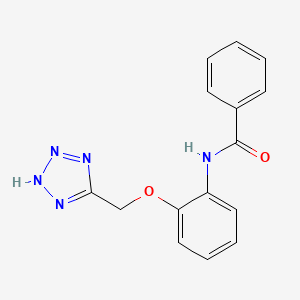
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of both phenyl and benzamide groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide typically involves a two-step process. The first step includes the formation of the tetrazole ring, which can be achieved through a cycloaddition reaction between an azide and a nitrile. The second step involves the coupling of the tetrazole derivative with a benzamide precursor. This coupling reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of G protein-coupled receptors (GPCRs).
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including modulation of pain, inflammation, and metabolic processes .
相似化合物的比较
Similar Compounds
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Uniqueness
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted therapeutic applications .
属性
CAS 编号 |
35422-01-6 |
|---|---|
分子式 |
C15H13N5O2 |
分子量 |
295.30 g/mol |
IUPAC 名称 |
N-[2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c21-15(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)22-10-14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
InChI 键 |
KZPIGDPAEMMVKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


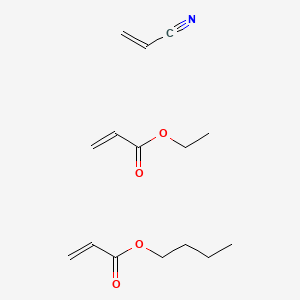

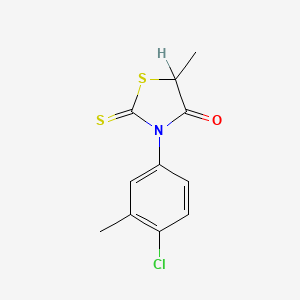

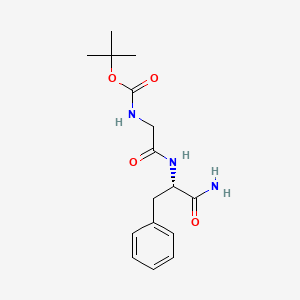
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
